molecular formula C9H13N3O B1378548 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one CAS No. 1461714-99-7

4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Cat. No. B1378548
CAS RN: 1461714-99-7
M. Wt: 179.22 g/mol
InChI Key: YOMGJTQENNBASM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of similar compounds often involves acylation of a pyrazole derivative by a suitable acyl chloride . For example, the preparation of a key intermediate in the preparation of zolazepam involved acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as 1H-NMR and 13C-NMR . For example, a compound with a similar structure had the following NMR data: 1H-NMR (300 MHz, CDCl3, δ, ppm): 5.65 (s, 6H 11,19,27,35,43,51), 5.19 (s, 12H 7,15,23,31,39,47), 2.09 (s, 18H 13,21,29,37,45,53), 1.94 (s, 18H 14,22,30,38,46,54) .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various steps including acylation, chlorination, and amination . For example, the synthesis of zolazepam involved methyl amination of a key intermediate, acylation of the produced amino ketone by bromoacetyl bromide, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative and cyclization to the diazepinones .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of related compounds offer insights into the potential applications of "4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one" in material science and chemistry. For instance, studies have detailed the synthesis processes and crystal structures of related pyrazole and pyrrolidine derivatives, providing a basis for understanding their chemical behavior and potential uses in designing new materials or catalysts (Meskini et al., 2011).

Photophysical Properties

Research on pyrazolyl derivatives, including those similar to "4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one," has investigated their photophysical properties, such as photoinduced proton transfer, which can be critical for applications in photovoltaics, sensors, and organic light-emitting diodes (OLEDs) (Vetokhina et al., 2012).

Antimicrobial and Antitumor Activities

Some studies have focused on the antimicrobial and antitumor activities of pyrazole derivatives. These findings suggest potential applications in the development of new therapeutic agents. For example, microwave-assisted synthesis of new pyrazolopyridines has shown promising antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).

Anticancer Activity

Derivatives of "4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one" have been synthesized and evaluated for their anti-breast cancer activity, highlighting the compound's potential as a scaffold for developing novel anticancer agents (Ghorab et al., 2014).

Chemical Behavior and Reactions

The chemical behavior and reactions of closely related compounds, such as their cyclization and recyclization reactions, provide valuable insights into synthetic strategies that could be applied in pharmaceutical chemistry and organic synthesis (Silaichev & Maslivets, 2013).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For similar compounds, it’s recommended to keep the container tightly sealed and store in cool, dry conditions in well-sealed containers . They may be incompatible with oxidizing agents .

Future Directions

The future directions in the study of similar compounds often involve the development of new drugs that overcome the problems of antimicrobial resistance . Heterocyclic compounds that contain a nucleus give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-8(5-11-12(6)2)7-3-9(13)10-4-7/h5,7H,3-4H2,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMGJTQENNBASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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